

(3,4-Dibromothiophen-2-yl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (3,4-Dibromothiophen-2-yl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3,4-Dibromothiophen-2-yl)boronic acid**, a key building block in organic synthesis, particularly for the development of novel therapeutics and functional materials. This document details its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.

Core Chemical Data

(3,4-Dibromothiophen-2-yl)boronic acid is a substituted thiophene derivative containing two bromine atoms and a boronic acid functional group. These features make it a versatile reagent in cross-coupling reactions, enabling the formation of complex organic molecules.

Property	Value	Reference
CAS Number	1256355-38-0	[1][2]
Chemical Formula	C4H3BBr2O2S	[1]
IUPAC Name	(3,4-Dibromothiophen-2-yl)boronic acid	[1]
Synonyms	3,4-DIBROMOTHIOPHEN-2-YLBORONIC ACID	[1]

Synthesis and Experimental Protocols

The synthesis of **(3,4-Dibromothiophen-2-yl)boronic acid** is a critical process for its utilization in further chemical transformations. A general and widely employed method involves the lithiation of a dibrominated thiophene precursor followed by quenching with a trialkyl borate.

A Representative Synthetic Protocol:

A detailed experimental protocol for the synthesis of **(3,4-Dibromothiophen-2-yl)boronic acid** is outlined below. This procedure is based on established organometallic methodologies.

Materials:

- 3,4-Dibromothiophene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,4-dibromothiophene and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (in hexanes) is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at

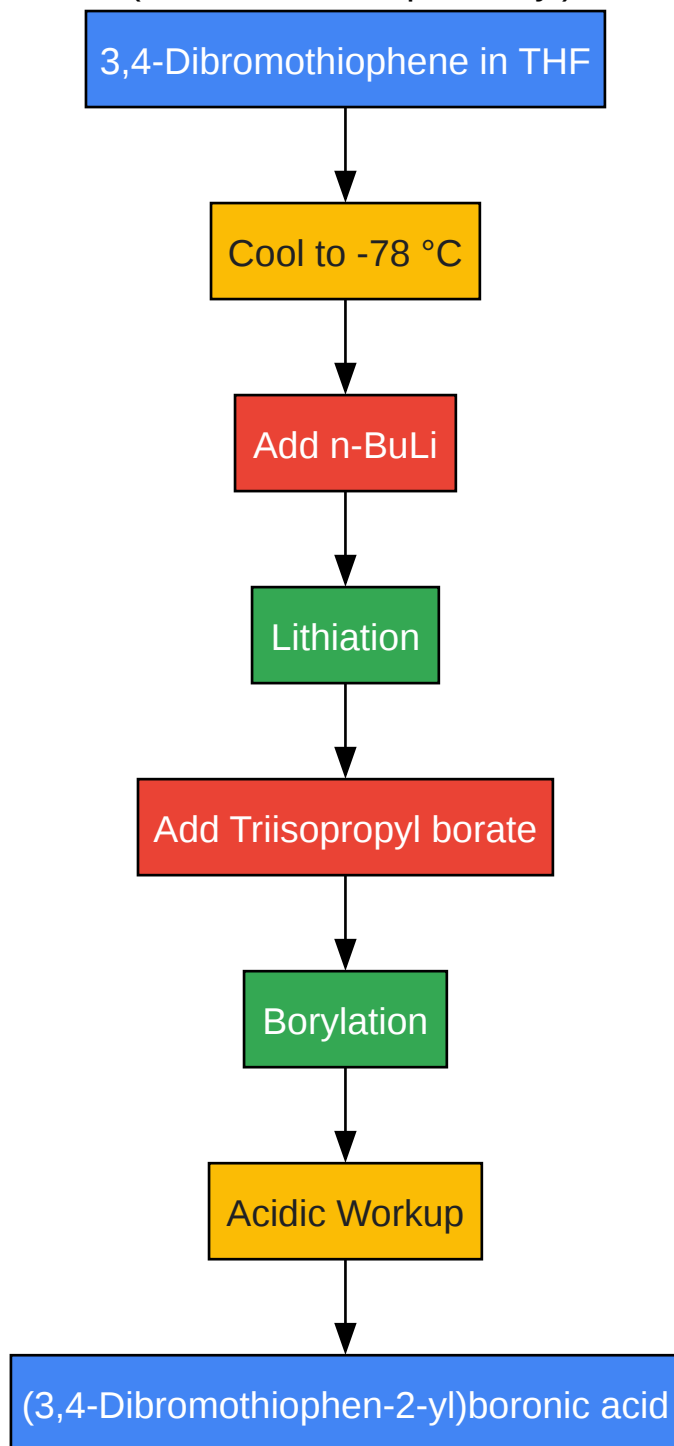
this temperature for 1 hour.

- Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
- Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether.
- Workup and Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **(3,4-Dibromothiophen-2-yl)boronic acid** can be purified by recrystallization or column chromatography to afford the final product.

Visualizing the Synthetic Workflow:

The following diagram illustrates the key steps in the synthesis of **(3,4-Dibromothiophen-2-yl)boronic acid**.

Synthesis of (3,4-Dibromothiophen-2-yl)boronic acid



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Caption: A flowchart outlining the synthetic pathway for **(3,4-Dibromothiophen-2-yl)boronic acid**.

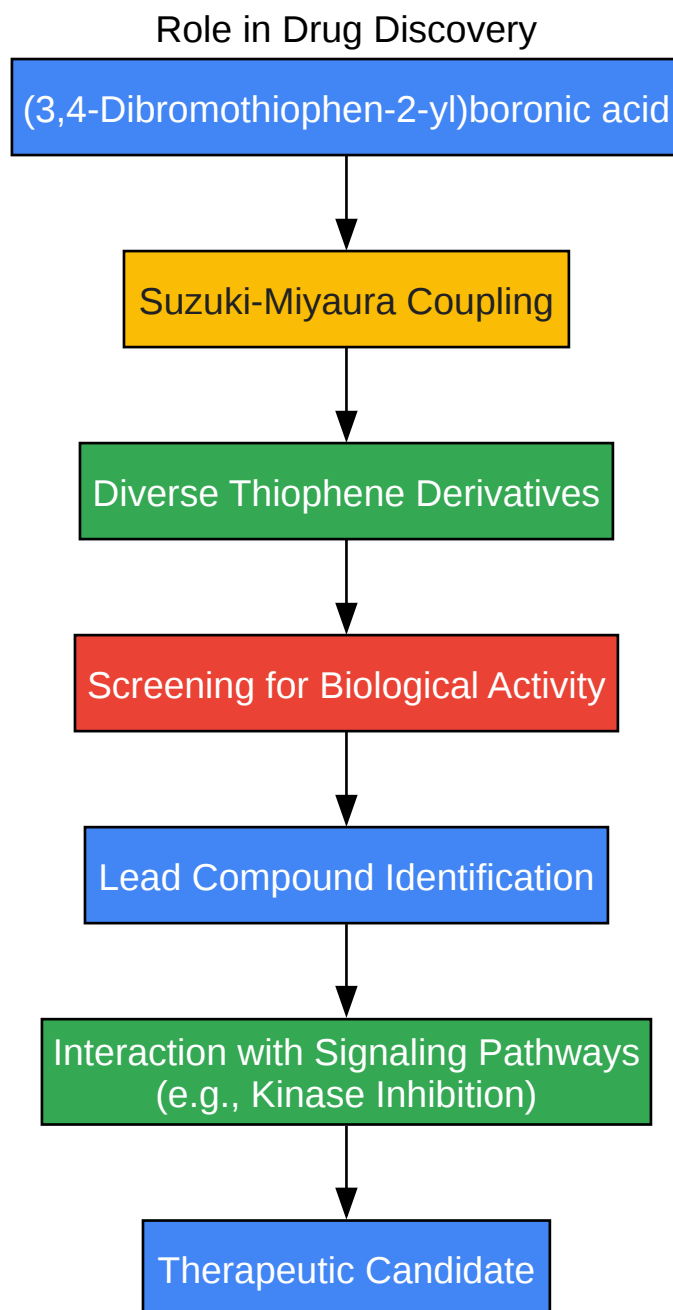
Applications in Research and Drug Development

(3,4-Dibromothiophen-2-yl)boronic acid is a valuable building block in the synthesis of a wide range of organic compounds. Its utility stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the introduction of the 3,4-dibromothiophenyl moiety into larger, more complex molecules.

Potential Signaling Pathway Involvement:

While **(3,4-Dibromothiophen-2-yl)boronic acid** itself is not typically a biologically active molecule, the thienyl and polyhalogenated aromatic structures it helps to create are found in numerous pharmacologically active compounds. These compounds can interact with various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, derivatives could potentially act as inhibitors of protein kinases, a major class of drug targets.

The logical relationship for its application in drug discovery is depicted below.



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Caption: The application workflow of **(3,4-Dibromothiophen-2-yl)boronic acid** in drug discovery.

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